molecular formula C19H14F3N5OS B11508532 5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B11508532
M. Wt: 417.4 g/mol
InChI Key: FQRXZPVTIWRBOW-UHFFFAOYSA-N
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Description

5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with substituted phenyl isothiocyanates under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Scale-up processes are carefully designed to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-Triazole Derivatives: These compounds share the triazole core and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds with the pyrazole ring structure, known for their diverse pharmacological properties.

Uniqueness

5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl and trifluoromethylphenyl groups, along with the thiol functionality, distinguishes it from other similar compounds and contributes to its unique properties.

Properties

Molecular Formula

C19H14F3N5OS

Molecular Weight

417.4 g/mol

IUPAC Name

3-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H14F3N5OS/c1-28-12-8-6-11(7-9-12)14-10-15(24-23-14)17-25-26-18(29)27(17)16-5-3-2-4-13(16)19(20,21)22/h2-10H,1H3,(H,23,24)(H,26,29)

InChI Key

FQRXZPVTIWRBOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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